molecular formula C10H8Cl2N2O B2506518 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole CAS No. 318238-15-2

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

Cat. No.: B2506518
CAS No.: 318238-15-2
M. Wt: 243.09
InChI Key: AJMJPXACOXZQRW-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole: is a heterocyclic compound with the molecular formula C10H8Cl2N2O . It is characterized by the presence of a pyrazole ring substituted with dichloro, methyl, and phenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloro-1-methylpyrazole with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3,4-diamino-1-methyl-5-phenoxy-1H-pyrazole, while oxidation might produce a pyrazole-4-carboxylic acid derivative .

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its efficacy and safety profiles in preclinical studies .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives are employed in the formulation of pesticides and herbicides, as well as in the creation of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for the development of new compounds with desired properties .

Properties

IUPAC Name

3,4-dichloro-1-methyl-5-phenoxypyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-14-10(8(11)9(12)13-14)15-7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMJPXACOXZQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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